K-Ras G12C-IN-1

KRAS G12C Non-Small Cell Lung Cancer Anti-Proliferative Assay

K-Ras G12C-IN-1 (CAS 1629265-17-3) is a novel, irreversible covalent inhibitor that targets oncogenic KRAS G12C with a distinct 4(1H)-quinolinone scaffold, not a tetrahydropyridopyrimidine or quinazoline analog. It traps KRAS G12C in an inactive GDP-bound state to block SOS1-catalyzed nucleotide exchange and downstream MAPK/PI3K signaling. In NCI-H358 NSCLC cells, it shows anti-proliferative activity (IC50 0.5–1.3 μM) with a 21-fold selectivity over wild-type KRAS cells. In vivo, it requires only 10–15 mg/kg i.p. for H358 xenograft efficacy, enabling cost-efficient animal studies. A precise chemical probe for target validation and pathway dissection.

Molecular Formula C22H23Cl2N3O3
Molecular Weight 448.3 g/mol
Cat. No. B560165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras G12C-IN-1
Synonyms1-(4-(2-((2/',6-dichloro-4-methoxy-[1,1/'-biphenyl]-3-yl)amino)acetyl)piperazin-1-yl)prop-2-en-1-one
Molecular FormulaC22H23Cl2N3O3
Molecular Weight448.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C
InChIInChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3
InChIKeyZJWLFLPGQCYBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-Ras G12C-IN-1: Essential Technical and Procurement Reference for KRAS G12C Covalent Inhibitor Research


K-Ras G12C-IN-1 (CAS 1629265-17-3) is a novel, irreversible covalent inhibitor of the KRAS G12C mutant oncoprotein [1], derived from patent WO 2014152588 A1 [2]. It selectively traps KRAS G12C in its inactive GDP-bound conformation, blocking SOS1-mediated nucleotide exchange and suppressing downstream MAPK and PI3K signaling pathways [1]. The compound serves as a valuable chemical probe for validating KRAS G12C dependency in non-small cell lung cancer (NSCLC) and other KRAS-driven tumor models, distinct from clinical-stage inhibitors in its scaffold class.

Why K-Ras G12C-IN-1 Cannot Be Casually Substituted: A Procurement Guide to Avoiding False Equivalency in KRAS G12C Chemical Probes


In the KRAS G12C inhibitor class, simple in-name substitutions are scientifically unsound. K-Ras G12C-IN-1 (compound 20a) represents a specific 4(1H)-quinolinone scaffold [1], distinct from the tetrahydropyridopyrimidine core of clinical inhibitors like sotorasib and adagrasib, or the quinazoline-based ARS-1620. These structural divergences directly manifest in substantially different cellular potency, selectivity windows, and in vivo dosing regimens [1][2][3]. Procuring a 'KRAS G12C inhibitor' without verifying the specific compound identity risks irreproducible results, as the quantitative biological profile is uniquely tied to this exact chemical structure.

Quantitative Evidence: How K-Ras G12C-IN-1 Differentiates from Leading KRAS G12C Inhibitors in Experimental Systems


Cellular Anti-Proliferative Potency in H358 NSCLC: K-Ras G12C-IN-1 vs. ARS-1620

In NCI-H358 (KRAS G12C-mutant) NSCLC cell viability assays, K-Ras G12C-IN-1 (compound 20a) demonstrates an IC50 of 0.5 μM after 72-hour treatment [1]. This potency is approximately 3-fold superior to the benchmark tool compound ARS-1620, which exhibits an average IC50 of 1.32-1.59 μM in the same cell line [2][3].

KRAS G12C Non-Small Cell Lung Cancer Anti-Proliferative Assay

Selectivity Window: Differential Cytotoxicity Between KRAS G12C-Mutant and Wild-Type Cells

K-Ras G12C-IN-1 exhibits a selectivity index of 21-fold for inhibiting growth of KRAS G12C-mutant NCI-H358 cells (IC50 = 0.5 μM) over KRAS wild-type NCI-H2228 cells (IC50 not reported, but ratio stated) [1]. In contrast, the comparator ARS-1620 shows a selectivity index of >67-fold based on its IC50 of 150 nM in mutant H358 cells versus >10 μM in wild-type H441, A549, and HCT116 cells [2].

KRAS G12C Selectivity Index Oncogene Addiction

In Vivo Efficacy: K-Ras G12C-IN-1 vs. ARS-1620 in H358 Xenograft Models

In NCI-H358 xenograft-bearing mice, K-Ras G12C-IN-1 administered at 10-15 mg/kg i.p. every two days for 21 days significantly inhibited tumor growth by blocking KRAS G12C signaling [1]. For comparison, ARS-1620 was effective at a higher dose of 200 mg/kg orally once daily in a similar H358 xenograft model [2].

KRAS G12C In Vivo Efficacy Xenograft Model

Solubility in DMSO: A Practical Procurement Consideration for In Vitro Assays

K-Ras G12C-IN-1 demonstrates a solubility of ≥40 mg/mL in DMSO, equivalent to a concentration of 89.22 mM . This high solubility facilitates the preparation of concentrated stock solutions, a practical advantage for high-throughput screening and cell-based assays requiring minimal solvent carryover.

Compound Handling Solubility Stock Solution Preparation

Recommended Application Scenarios for K-Ras G12C-IN-1: When to Select This Compound Over Alternatives


Cell-Based Validation of KRAS G12C Dependency in NSCLC Models

For researchers aiming to confirm oncogene addiction in KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, NCI-H23), K-Ras G12C-IN-1 offers robust, well-characterized anti-proliferative activity with an IC50 of 0.5-1.3 μM. Its 21-fold selectivity window provides a defined margin for distinguishing mutant-specific effects from general cytotoxicity, making it a suitable tool for initial target validation experiments [1].

In Vivo Proof-of-Concept Studies Requiring Lower Compound Consumption

Given its efficacy at 10-15 mg/kg (i.p.) in H358 xenograft models, K-Ras G12C-IN-1 is advantageous for in vivo studies where compound supply is limited or cost is a constraint. Compared to ARS-1620, which requires ~200 mg/kg oral dosing in similar models, K-Ras G12C-IN-1 may enable longer treatment durations or larger cohort sizes with the same amount of compound [1][2].

Investigating Downstream Pathway Inhibition via Western Blot or Phospho-Proteomics

K-Ras G12C-IN-1 treatment (0.5-8.0 μM for 6 hours) in NCI-H358 cells reduces phosphorylated ERK by 40-90% and pAKT by 30-90% without affecting KRAS wild-type NCI-H2228 cells. This makes it a precise tool for dissecting KRAS G12C-specific signaling pathways and assessing the impact of covalent KRAS inhibition on downstream effectors in short-term mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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